molecular formula C20H25N3O B4434117 N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide

N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide

Cat. No. B4434117
M. Wt: 323.4 g/mol
InChI Key: AXZVZBBCNQBKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide, also known as TFMPP, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in heart rate and blood pressure. It has also been shown to have effects on the immune system and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its ability to selectively target specific serotonin receptors, which allows for more precise investigation of their role in various physiological processes. However, one limitation is that it has been shown to have some off-target effects, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide. One area of interest is its potential use as a therapeutic agent for various psychiatric disorders. Another area of interest is its potential use as a research tool for investigating the role of serotonin receptors in various physiological processes. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide and its potential therapeutic applications.

Scientific Research Applications

N-(3-methylphenyl)-2-(4-phenyl-1-piperazinyl)propanamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-6-8-18(15-16)21-20(24)17(2)22-11-13-23(14-12-22)19-9-4-3-5-10-19/h3-10,15,17H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVZBBCNQBKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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